1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE

Description

1,2,2-Trichloro-3,3,3-trifluoropropane (CAS 7125-83-9, molecular formula C₃H₂Cl₃F₃) is a hydrochlorofluorocarbon (HCFC) historically used in refrigeration, foam blowing, and solvent applications. Key properties include a density of 1.565 g/cm³, boiling point of 104–105°C, molecular weight of 201.4 g/mol, and a vapor pressure indicative of its volatility .

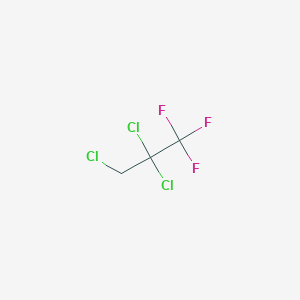

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61623-04-9 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Fluorination with Metal Halides

The fluorination of 1,1,1,2,3,3-hexachloropropane (HCC-240fa) represents a cornerstone method for synthesizing 1,2,2-trichloro-3,3,3-trifluoropropane. As detailed in patent WO2013085770A1, this process employs metal halide catalysts activated by anhydrous hydrogen fluoride (HF).

Catalyst Activation

The catalyst (e.g., SbCl₅, TaCl₅, or NbCl₅) is pre-treated with HF in a Monel autoclave at 70–90°C until gas evolution ceases, indicating complete fluorination of the catalyst. This step generates the active catalytic species, such as SbCl₅−ₓFₓ, which facilitates subsequent C−Cl bond substitution.

Reaction Conditions

After catalyst activation, HCC-240fa is introduced into the autoclave with excess HF. The mixture is heated to 90–100°C for 6–20 hours, depending on the catalyst. For instance:

The reaction proceeds via sequential Cl/F exchange, preferentially substituting chlorine atoms at the 1- and 3-positions while retaining the 2-position chlorine (Figure 1).

Table 1: Comparative Fluorination Conditions and Yields

| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| SbCl₅ | 100 | 15 | 78 |

| TaCl₅ | 90 | 6 | 85 |

| NbCl₅ | 95 | 12 | 72 |

Mechanistic Insights

The fluorination mechanism involves:

-

Electrophilic attack by HF-activated metal halides on C−Cl bonds.

-

Stepwise substitution of chlorine with fluorine, driven by the higher bond dissociation energy of C−F (485 kJ/mol) versus C−Cl (327 kJ/mol).

-

Selectivity control through steric effects, where bulky catalysts like TaCl₅ favor substitution at less hindered positions.

Chlorination of trans-1-Chloro-3,3,3-Trifluoropropene (trans-1233zd)

Low-Temperature Chlorination

An alternative route involves the radical-mediated chlorination of trans-1233zd (CF₃CH=CHCl) with Cl₂ gas at 0°C. This method avoids harsh fluorination conditions and leverages the reactivity of the double bond.

Reaction Setup

Gaseous Cl₂ is bubbled through liquid trans-1233zd in a glass-lined reactor. The exothermic reaction is maintained at 0°C using a cryostat, preventing thermal degradation.

Selectivity and Byproducts

The reaction achieves >90% selectivity for 1,2,2-trichloro-3,3,3-trifluoropropane, with minor byproducts including 1,1,2-trichloro-3,3,3-trifluoropropane (5–7%). Selectivity is attributed to the trans-configuration of the starting alkene, which directs Cl₂ addition across the double bond in a stereospecific manner.

Industrial Optimization and Challenges

Catalyst Recycling

Metal halide catalysts degrade over time due to HF etching and coke formation. Patent WO2013085770A1 addresses this by recommending periodic regeneration via HCl treatment, restoring 95% of initial activity.

Physicochemical Properties of 1,2,2-Trichloro-3,3,3-Trifluoropropane

Table 2: Key Physical Properties

Chemical Reactions Analysis

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution. In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone . This process involves the following reactions:

Oxidation: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be oxidized by surface lattice oxygen of transitional metal oxides.

Reduction: The compound can be reduced in the presence of hydrogen or carbon monoxide as coreductants.

Substitution: It can undergo substitution reactions with various reagents, leading to the formation of different products.

Scientific Research Applications

Chemical Properties and Structure

1,2,2-Trichloro-3,3,3-trifluoropropane has the molecular formula and a molecular weight of approximately 201.40 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 48 °C |

| Density | 1.57 g/cm³ |

| Solubility | Insoluble in water |

The compound is characterized by its three chlorine atoms and three fluorine atoms bonded to a propane backbone, contributing to its unique chemical behavior and stability.

Industrial Applications

-

Refrigeration :

- Used as a refrigerant due to its favorable thermodynamic properties.

- Acts as a low global warming potential (GWP) alternative to traditional refrigerants.

-

Aerosol Propellants :

- Employed in aerosol formulations for its ability to provide pressure without contributing significantly to ozone depletion.

-

Cleaning Solvents :

- Utilized in industrial cleaning applications owing to its effectiveness in dissolving oils and greases while being less harmful than other solvents.

-

Foam Blowing Agents :

- Serves as a blowing agent in the production of foam materials, particularly in applications requiring low environmental impact.

Scientific Research Applications

1,2,2-Trichloro-3,3,3-trifluoropropane is extensively used in scientific research for:

-

Chemical Transformation Studies :

- Investigating chemical reactions under high temperatures and pressures.

- Studying the degradation pathways of chlorofluorocarbons (CFCs) in the atmosphere.

-

Biochemical Research :

- Examining interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Understanding its effects on cellular signaling pathways and gene expression related to detoxification processes.

Case Studies

-

Inhibition of Cytochrome P450 Enzymes :

- A study demonstrated that exposure to this compound significantly inhibited cytochrome P450 enzymes in liver microsomes. This inhibition was dose-dependent and suggested implications for drug metabolism and toxicity.

-

Cellular Toxicity Assessment :

- In vitro studies indicated that concentrations above 50 µM led to increased markers of oxidative stress and apoptosis in human liver cell lines. These findings underscore the need for careful consideration of exposure levels in environments where this compound is present.

Environmental Impact

The environmental implications of 1,2,2-trichloro-3,3,3-trifluoropropane are significant due to its potential role in ozone layer depletion. When released into the atmosphere, it can break down under ultraviolet radiation to generate chlorine radicals that contribute to ozone degradation. However, it is considered a low-GWP compound compared to other halogenated substances.

Mechanism of Action

The mechanism of action of propane, trichlorotrifluoro- involves its interaction with molecular targets and pathways. In the atmosphere, it is broken down by ultraviolet radiation, generating chlorine radicals that degrade ozone . This process involves the following steps:

Generation of Chlorine Radicals: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is broken down by ultraviolet radiation, generating chlorine radicals.

Degradation of Ozone: The chlorine radicals react with ozone, leading to its degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | ODP* |

|---|---|---|---|---|---|---|

| 1,2,2-Trichloro-3,3,3-TFP | 7125-83-9 | C₃H₂Cl₃F₃ | 201.4 | 104–105 | 1.565 | Moderate |

| 1,1,1,3-Tetrachloro-2,2,3,3-TFP | 2268-46-4 | C₃Cl₄F₄ | 237.3 | N/A | N/A | Higher** |

| HCFC-233fb (1,1,1-Trichloro-3,3,3-TFP) | 7125-83-9* | C₃HCl₃F₃ | 201.4 | 104–105 | 1.565 | Moderate |

| 1,1,2-Trichloro-1,2,2-TFE | 76-13-1 | C₂Cl₃F₃ | 187.4 | 47.6 | 1.565 | High |

| 1,2-Dichloro-3,3,3-TFP | 61623-04-9 | C₃H₃Cl₂F₃ | 185.0 | N/A | N/A | Lower |

*ODP values are approximate and based on regulatory classifications. Higher chlorine content correlates with increased ODP . *Note: HCFC-233fb shares the same CAS number as 1,2,2-Trichloro-3,3,3-TFP due to structural isomerism .

Key Observations:

- Chlorine Content : Increasing chlorine atoms (e.g., 1,1,1,3-Tetrachloro-2,2,3,3-TFP) elevates ODP and molecular weight but reduces volatility compared to 1,2,2-Trichloro-3,3,3-TFP .

- Isomerism : HCFC-233fb is an isomer of 1,2,2-Trichloro-3,3,3-TFP, sharing identical molecular formulas but differing in chlorine positioning, which affects reactivity and environmental persistence .

- Volatility : Compounds like 1,1,2-Trichloro-1,2,2-TFE (boiling point 47.6°C) are more volatile, making them suitable for aerosol propellants but environmentally riskier due to faster atmospheric release .

Environmental and Regulatory Profiles

Key Observations:

- Phase-out Trends : Compounds with higher chlorine content (e.g., 1,1,2-Trichloro-1,2,2-TFE) were prioritized for phase-out due to severe ODP, while isomers like HCFC-233fb remain in transitional use .

- Regulatory Variability : HCFC-233cb is permitted in specific applications under the EPA’s Significant New Alternatives Policy (SNAP), highlighting regulatory flexibility based on ODP and availability of substitutes .

Key Observations:

- Byproduct Utilization : 1,2,2-Trichloro-3,3,3-TFP’s role as a byproduct underscores the importance of efficient separation techniques to mitigate environmental release .

- Transition to HFOs : Derivatives like 1,2-Dichloro-3,3,3-TFP are critical in developing next-generation refrigerants with negligible ODP .

Q & A

Q. Table 1: Example Reaction Conditions

| Reactants | Catalyst | Temperature | Pressure | Yield (%) |

|---|---|---|---|---|

| Chloropropene + HF | TiCl₄ | 85°C | 6966 Torr | 86.0% |

Basic: How is the structural characterization of 1,2,2-trichloro-3,3,3-trifluoropropane performed?

Methodological Answer:

Structural analysis combines spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves chlorine and carbon bonding .

- X-ray Crystallography : Determines precise molecular geometry and confirms regioselectivity of halogen substitution .

- GC/MS : Validates purity and detects trace impurities (e.g., isomers like 1,1,1-trichloro-2,2,2-trifluoroethane) .

Basic: What are the primary toxicity mechanisms of 1,2,2-trichloro-3,3,3-trifluoropropane in mammalian models?

Methodological Answer:

Toxicity studies in rats indicate hepatic and renal damage via metabolic activation to reactive intermediates. Key methodologies include:

- Metabolite Profiling : Liver microsomal assays with cytochrome P450 inhibitors to identify bioactivation pathways .

- Histopathology : Comparative analysis of organ lesions in chronic exposure models (e.g., 13-week inhalation studies) .

- Biomarker Detection : Glutathione depletion assays to quantify oxidative stress .

Advanced: How can computational modeling predict the environmental persistence of 1,2,2-trichloro-3,3,3-trifluoropropane?

Methodological Answer:

Use quantum mechanical (QM) and quantitative structure-activity relationship (QSAR) models:

- Hydrolysis Rate Estimation : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict degradation pathways in aqueous environments .

- Atmospheric Lifetime Modeling : Apply Tropospheric Degradation Parameterization to estimate ozone depletion potential (ODP) .

- Validation : Compare predicted half-lives with experimental data from controlled photolysis studies .

Advanced: How should researchers design chronic inhalation toxicity studies for this compound?

Methodological Answer:

Follow EPA guidelines for deriving chronic Reference Concentrations (RfC):

- Animal Models : Use Sprague-Dawley rats exposed via whole-body inhalation chambers at concentrations ≤50 ppm for 13 weeks .

- Endpoint Selection : Monitor body weight, hematology, and organ-to-body weight ratios for non-cancer effects .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL thresholds .

Q. Table 2: Key Parameters in Inhalation Studies

| Parameter | Value | Rationale |

|---|---|---|

| Exposure Duration | 6 hr/day, 5 days/week | Mimics occupational exposure |

| Post-Exposure Observation | 12 months | Captures delayed carcinogenicity |

Advanced: How can discrepancies in toxicity data across experimental models be resolved?

Methodological Answer:

Address inconsistencies via:

- Inter-Species Scaling : Apply physiologically based pharmacokinetic (PBPK) models to adjust for metabolic differences (e.g., rat vs. human hepatic clearance) .

- Uncertainty Analysis : Quantify variability using Monte Carlo simulations to assess confidence in RfC values .

- Mode of Action (MoA) Evaluation : Differentiate threshold (non-cancer) vs. non-threshold (cancer) effects via genomic profiling .

Advanced: What analytical techniques differentiate 1,2,2-trichloro-3,3,3-trifluoropropane from its structural isomers?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Resolve mass defects (e.g., Cl vs. F substitutions) with ≤5 ppm accuracy .

- Infrared Spectroscopy (IR) : Compare C-F stretching frequencies (≈1100 cm⁻¹) and C-Cl vibrations (≈600 cm⁻¹) .

- Chromatographic Retention Times : Use reverse-phase HPLC with fluorinated stationary phases to separate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.